5-Bromochroman
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Overview
Description
5-Bromochroman is an organic compound with the molecular formula C9H9BrO It is a brominated derivative of chroman, a bicyclic heterocycle consisting of a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromochroman typically involves the bromination of chroman. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the 5-position of the chroman ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Bromochroman undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form 5-bromo-4-chromanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield 5-bromo-4-chromanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium methoxide) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 5-substituted chromans (e.g., 5-aminochroman).
Oxidation: 5-bromo-4-chromanone.
Reduction: 5-bromo-4-chromanol.
Scientific Research Applications
5-Bromochroman has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent and its role in neuroprotective therapies.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-Bromochroman exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Chroman: The parent compound without the bromine substitution.
5-Chlorochroman: A chlorinated analog with similar reactivity but different electronic properties.
5-Fluorochroman: A fluorinated analog with distinct chemical behavior due to the strong electronegativity of fluorine.
Uniqueness: 5-Bromochroman is unique due to the presence of the bromine atom, which imparts specific reactivity patterns and electronic effects. This makes it particularly useful in synthetic chemistry for introducing bromine into complex molecules, facilitating further functionalization through substitution reactions.
Properties
IUPAC Name |
5-bromo-3,4-dihydro-2H-chromene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5H,2-3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCOEOUYRDDIJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Br)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621459 |
Source
|
Record name | 5-Bromo-3,4-dihydro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319478-14-3 |
Source
|
Record name | 5-Bromo-3,4-dihydro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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